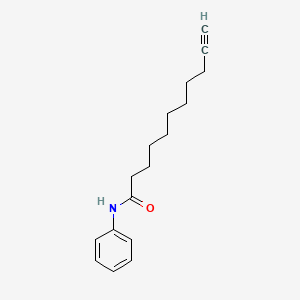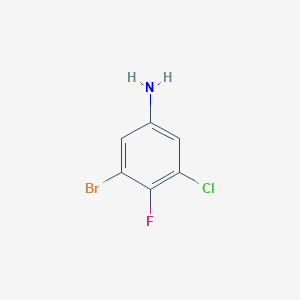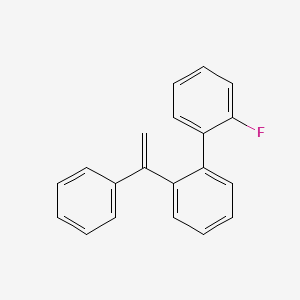
2-Fluoro-2'-(1-phenylethenyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2’-(1-phenylvinyl)-1,1’-biphenyl is an organic compound that belongs to the class of fluoroalkenes This compound is characterized by the presence of a fluorine atom attached to a vinyl group, which is further connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’-(1-phenylvinyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrofluorination of alkynes. This method typically requires the use of strong acidic reagents such as pyridinium poly(hydrogen fluoride) or metal-catalyzed reactions using gold complexes . Another method involves the use of fluorohaloalkenes or fluoroalkenylmetal in cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrofluorination processes, utilizing advanced catalytic systems to ensure high yield and selectivity. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2’-(1-phenylvinyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoroalcohols or fluoroaldehydes.
Reduction: Reduction reactions can convert the fluoroalkene to fluoroalkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroalcohols, while reduction can produce fluoroalkanes.
Scientific Research Applications
2-Fluoro-2’-(1-phenylvinyl)-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Fluoro-2’-(1-phenylvinyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the vinyl group, resulting in different chemical properties.
2-Fluoro-2’-methyl-1,1’-biphenyl: Contains a methyl group instead of a phenylvinyl group, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-2’-(1-phenylvinyl)-1,1’-biphenyl is unique due to the presence of both a fluorine atom and a phenylvinyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H15F |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-fluoro-2-[2-(1-phenylethenyl)phenyl]benzene |
InChI |
InChI=1S/C20H15F/c1-15(16-9-3-2-4-10-16)17-11-5-6-12-18(17)19-13-7-8-14-20(19)21/h2-14H,1H2 |
InChI Key |
QNCRZJSZMWWJGM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
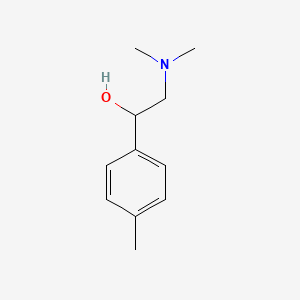

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
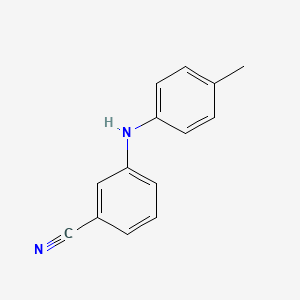


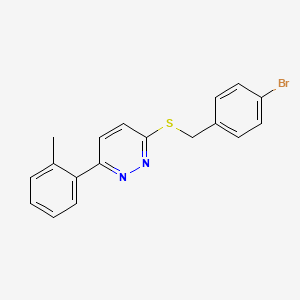
![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
